Rifabutin-d7 -

Rifabutin-d7

Catalog Number: EVT-12555315
CAS Number:
Molecular Formula: C46H62N4O11
Molecular Weight: 854.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Rifabutin-d7 is synthesized from rifabutin through specific chemical modifications that incorporate deuterium atoms into the molecular structure. It falls under the category of antibiotics and more specifically, anti-tuberculosis agents. The molecular formula for rifabutin-d7 is C46H56D7N4O11C_{46}H_{56}D_{7}N_{4}O_{11} with a molecular weight of 854.04 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of rifabutin-d7 involves several steps, including the introduction of deuterium at strategic positions within the rifabutin molecule. This can be achieved through:

  1. Deuteration Reactions: These reactions typically involve using deuterated solvents or reagents during the synthesis process to replace hydrogen atoms with deuterium.
  2. Functionalization: Modifications at specific sites on the rifabutin structure can enhance its pharmacological properties or alter its metabolic pathways.

The synthesis process often employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C46H56D7N4O11C_{46}H_{56}D_{7}N_{4}O_{11}
  • Molecular Weight: 854.04 g/mol
  • Chemical Structure: The structural representation includes multiple rings and functional groups characteristic of rifamycins, including hydroxyl and methoxy groups.
Chemical Reactions Analysis

Reactions and Technical Details

Rifabutin-d7 undergoes similar chemical reactions as its parent compound. Key reactions include:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form various metabolites.
  • Oxidation: The presence of functional groups allows for oxidation reactions, which can lead to the formation of N-oxides or other derivatives.
  • Conjugation Reactions: In biological systems, rifabutin-d7 may undergo conjugation with glucuronic acid or sulfate, affecting its solubility and excretion pathways .
Mechanism of Action

Process and Data

The mechanism of action for rifabutin-d7 is analogous to that of rifabutin. It primarily works by inhibiting bacterial DNA-dependent RNA polymerase, which is critical for bacterial transcription. This inhibition effectively halts bacterial growth and replication:

  1. Binding to RNA Polymerase: Rifabutin-d7 binds to the beta subunit of the RNA polymerase enzyme.
  2. Disruption of Transcription: This binding prevents the transcription of DNA into RNA, leading to a cessation of protein synthesis in bacteria.

The pharmacokinetics of rifabutin-d7 can be studied using mass spectrometry techniques to track its metabolism in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rifabutin-d7 exhibits properties similar to those of rifabutin:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

The physical properties can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity .

Applications

Scientific Uses

Rifabutin-d7 serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Used as a tracer in studies examining drug metabolism, absorption, distribution, metabolism, and excretion (ADME).
  2. Clinical Research: Assists in understanding drug interactions and efficacy in various populations, especially those with drug-resistant infections.
  3. Analytical Chemistry: Employed in developing analytical methods for detecting rifabutin levels in biological samples .
Introduction: Deuterated Rifamycin Derivatives as Pharmacological Tools

Rifabutin as a Model Compound for Antimycobacterial Drug Development

Rifabutin’s unique pharmacological profile positions it as an ideal candidate for deuterium labeling and antimycobacterial research. Unlike rifampicin, rifabutin demonstrates:

  • Enhanced Lipophilicity: With a LogP of 4.7, rifabutin achieves 5.6–6.8× higher tissue-to-plasma ratios in lungs, a critical target for tuberculosis therapy [3].
  • Lower MIC Values: Rifabutin exhibits >50-fold lower minimum inhibitory concentrations (MIC) against Acinetobacter baumannii and mycobacteria compared to rifampicin when tested in physiologically relevant mammalian culture media [1] [3].
  • Reduced Drug-Drug Interaction Potential: Its weaker induction of cytochrome P450 enzymes enables safer co-administration with antiretrovirals in HIV/TB co-infection scenarios [8].

These attributes stem from rifabutin’s spiropiperidyl structure, which enhances membrane penetration and prolongs its terminal half-life (16–69 hours) compared to rifampicin [6] [8]. Pharmacokinetic studies reveal dose-dependent absorption up to 900 mg/day, with an oral bioavailability of 12–20% due to extensive first-pass metabolism [6] [8]. When encapsulated in long-acting injectable formulations using PLGA polymers and amphiphilic additives (e.g., Kolliphor®HS15), rifabutin achieves sustained release over 4 months in murine models, demonstrating its adaptability to novel delivery platforms [3].

Table 1: Key Pharmacological Advantages of Rifabutin Over Rifampicin

PropertyRifabutinRifampicinSignificance
Lipophilicity (LogP)4.73.9Enhanced tissue penetration
Lung:Tissue Ratio5.6–6.81.2–3.4Superior targeting of pulmonary TB
CYP450 InductionModerateStrongFewer antiretroviral interactions
Half-life (hrs)16–692–5Extended therapeutic exposure

Fundamental Principles of Deuterium Labeling in Pharmacokinetic Research

Deuterium (²H), a stable, non-radioactive hydrogen isotope, exerts kinetic isotope effects (KIEs) that modulate drug metabolism without altering primary pharmacology. Key principles include:

Metabolic Stabilization

Deuterium-carbon bonds exhibit greater bond strength (∼1–5 kcal/mol) than protiated counterparts, slowing oxidative metabolism by cytochrome P450 enzymes. In rifabutin-d7, deuterium atoms are incorporated at metabolically vulnerable sites—likely the piperidyl moiety where hydroxylation occurs [4] [9]. This reduces first-pass metabolism, potentially increasing bioavailability and prolonging half-life, as observed in other deuterated drugs like deutetrabenazine [9].

Isotopic Differentiation

Mass differences between deuterated and non-deuterated compounds enable discrimination via mass spectrometry. Rifabutin-d7’s 7-Da mass shift (847 → 854 g/mol) allows baseline separation from endogenous compounds in LC-MS/MS chromatograms, eliminating matrix interference during quantification [10].

Tracer Applications

Co-administration of rifabutin-d7 with unlabeled rifabutin permits simultaneous tracking of absorption, distribution, and clearance kinetics within a single organism. This paired-molecule approach controls for inter-subject variability, providing high-fidelity pharmacokinetic data [9] [10].

Table 2: Deuterium Kinetic Isotope Effects in Pharmacokinetic Studies

Effect TypeMechanismImpact on Rifabutin-d7
Primary KIEReduced C-²H bond cleavage rateSlowed hepatic metabolism
Secondary KIEAltered reaction transition statesModified metabolite profiles
Isotopic Tracer EffectMass spectrometric differentiationAccurate quantification in biological matrices

Rifabutin-d7 as a Stable Isotope-Labeled Internal Standard

Rifabutin-d7’s primary application lies in its role as an internal standard (IS) for bioanalytical quantification, ensuring precision in complex biological matrices.

Analytical Advantages

  • Co-elution Compensation: Rifabutin-d7 mirrors the extraction efficiency and chromatographic behavior of rifabutin but resolves separately in mass detectors (e.g., m/z 847 → 854). This corrects for variability in solid-phase extraction (SPE) recovery, which ranges from 76.7–99.1% in breast milk analyses [10].
  • Matrix Effect Mitigation: Co-eluting endogenous phospholipids in breast milk suppress ionization efficiency by 15–30%. Rifabutin-d7 normalizes these effects, maintaining accuracy within ±10% of nominal concentrations [10].

Validation Parameters

Rigorous validation studies demonstrate rifabutin-d7’s reliability:

  • Precision: Inter-batch CV < 2.8% across calibration ranges (0.0150–1.50 μg/mL for rifabutin; 0.00751–0.751 μg/mL for deacetyl-rifabutin) [10].
  • Selectivity: No interference from six different breast milk lots or first-line TB drugs (e.g., isoniazid, ethambutol) [10].
  • Stability: Intact after 72 hours in breast milk at 4°C, supporting real-world storage conditions [10].

Table 3: Validation Parameters for Rifabutin-d7 in LC-MS/MS Bioanalysis

ParameterRequirementRifabutin-d7 Performance
Precision (CV%)≤15%0.4–4.4%
Accuracy85–115%92.1–105.8%
Linearity (R²)≥0.990.997–0.999
Recovery EfficiencyConsistent76.7–99.1%

Applications in Pharmacokinetic Research

In a landmark LC-MS/MS study of TB drug transfer into breast milk, rifabutin-d7 enabled the simultaneous quantification of rifabutin and its deacetyl metabolite. Researchers detected subtherapeutic rifabutin concentrations (<0.015 μg/mL), confirming minimal infant exposure during maternal therapy [10]. Such data informs clinical guidelines on breastfeeding compatibility without requiring pediatric safety trials.

Properties

Product Name

Rifabutin-d7

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

Molecular Formula

C46H62N4O11

Molecular Weight

854.0 g/mol

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D

InChI Key

ZWBTYMGEBZUQTK-NJTKEUPPSA-N

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CN1CCC2(CC1)NC3=C4C5=C(C(=NC(=O)/C(=C/C=C/[C@@H]([C@@H]([C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](/C=C/O[C@@]6(C(=O)C4=C(O6)C(=C5O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)C3=N2)O)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.